
N-(4-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide (NCFPPC) is a novel compound with potential applications in scientific research. NCFPPC is a member of the piperazine family of compounds, which are known for their ability to interact with a variety of biological systems. NCFPPC has been studied for its potential to modulate the activity of certain enzymes, receptors, and transporters, as well as its ability to affect the expression of certain genes.
Scientific Research Applications
Antimicrobial and Antiviral Activities
Research on derivatives closely related to N-(4-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide reveals significant antimicrobial and antiviral activities. A study by Reddy et al. (2013) synthesized urea and thiourea derivatives of piperazine doped with febuxostat, showing promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity. Compounds with 4-nitrophenyl and 3-bromophenyl substitutions were highlighted for their efficacy (Reddy et al., 2013). Similarly, Babu et al. (2015) reported the synthesis of novel carboxamide or carbothioamide derivatives showing significant antimicrobial properties (Babu et al., 2015).
Synthesis and Biological Evaluation
The development of new chemical entities based on the piperazine framework has been a focus due to their potential biological activities. Ozdemir et al. (2017) synthesized new piperazine-based heterocyclic compounds, including carbothioamides, which were evaluated for their antimicrobial properties (Ozdemir et al., 2017). In a similar vein, Al-Abdullah et al. (2015) explored the synthesis of N-(1-Adamantyl)carbothioamide derivatives, revealing their antimicrobial and hypoglycemic activities. This work underscores the versatility of the piperazine scaffold in generating biologically active compounds (Al-Abdullah et al., 2015).
Structural and Spectroscopic Studies
Structural and spectroscopic studies provide insight into the chemical properties and potential applications of piperazine derivatives. Macalik et al. (2021) detailed the synthesis and characterization of a novel semicarbazone derivative incorporating a 4-fluorophenyl piperazine moiety, highlighting its potential for further biochemical applications (Macalik et al., 2021).
properties
IUPAC Name |
N-(4-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4S/c19-16-3-1-2-4-17(16)22-9-11-23(12-10-22)18(24)21-15-7-5-14(13-20)6-8-15/h1-8H,9-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMLDMQVASTLKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=S)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

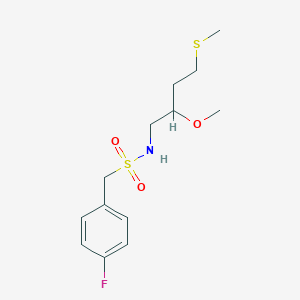
![3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde](/img/structure/B2885685.png)
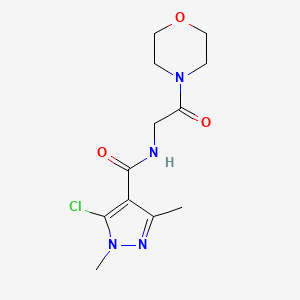
![(4R,6S)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2885688.png)

![1-(4-(4-chlorophenyl)-3'-(4-methoxyphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone](/img/structure/B2885691.png)
![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2885694.png)
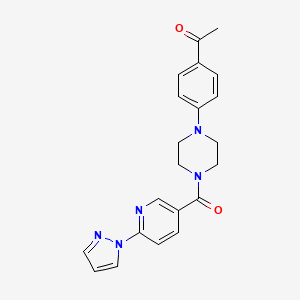

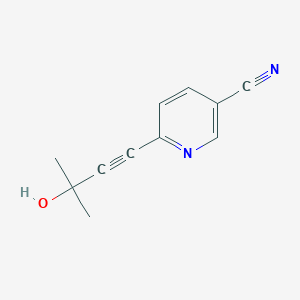

![3-(4-bromobenzyl)-8-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2885703.png)
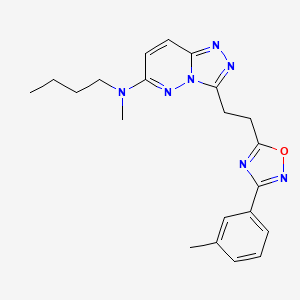
![1-([1,1'-biphenyl]-4-yl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethanone hydrobromide](/img/structure/B2885705.png)